molecular formula C13H14O3 B13104314 3-Benzoylcyclopentanecarboxylic acid

3-Benzoylcyclopentanecarboxylic acid

Cat. No.: B13104314
M. Wt: 218.25 g/mol
InChI Key: BXPBLRRKIQAMIP-UHFFFAOYSA-N
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Description

3-Benzoylcyclopentanecarboxylic acid is an organic compound with the molecular formula C13H14O3 It is characterized by a cyclopentane ring substituted with a benzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid .

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted benzoylcyclopentane derivatives.

Scientific Research Applications

3-Benzoylcyclopentanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: Similar structure but lacks the benzoyl group.

    Benzoylcyclopentane: Lacks the carboxylic acid group.

Uniqueness: 3-Benzoylcyclopentanecarboxylic acid is unique due to the presence of both the benzoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-benzoylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBLRRKIQAMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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